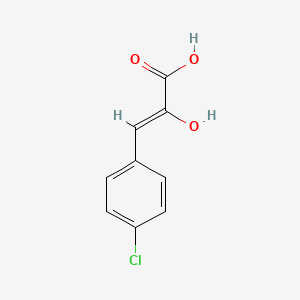
N-(Acetyl-d3)-S-(2-carboxyethyl)-L-cysteine Bis(dicyclohexylamine) Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Acetyl-d3)-S-(2-carboxyethyl)-L-cysteine Bis(dicyclohexylamine) Salt is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it particularly useful in research applications that require isotopic labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Acetyl-d3)-S-(2-carboxyethyl)-L-cysteine Bis(dicyclohexylamine) Salt typically involves multiple steps, starting with the preparation of the deuterated acetyl group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the successful incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its application in scientific research.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Acetyl-d3)-S-(2-carboxyethyl)-L-cysteine Bis(dicyclohexylamine) Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Ammonia, hydroxide ions
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Applications De Recherche Scientifique
N-(Acetyl-d3)-S-(2-carboxyethyl)-L-cysteine Bis(dicyclohexylamine) Salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in isotopic labeling studies to trace chemical pathways and reaction mechanisms.
Biology: Employed in metabolic studies to understand the role of specific compounds in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool in medical imaging.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(Acetyl-d3)-S-(2-carboxyethyl)-L-cysteine Bis(dicyclohexylamine) Salt involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can alter the rate of chemical reactions, providing insights into reaction mechanisms and the role of hydrogen atoms in biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-L-cysteine: A non-deuterated version of the compound, commonly used as a dietary supplement and in medical treatments.
S-(2-carboxyethyl)-L-cysteine: Another related compound with similar chemical properties but lacking the acetyl and deuterium groups.
Uniqueness
N-(Acetyl-d3)-S-(2-carboxyethyl)-L-cysteine Bis(dicyclohexylamine) Salt is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications requiring isotopic labeling. This makes it particularly valuable in studies involving reaction mechanisms and metabolic pathways.
Propriétés
Formule moléculaire |
C20H36N2O5S |
|---|---|
Poids moléculaire |
419.6 g/mol |
Nom IUPAC |
(2R)-3-(2-carboxyethylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C12H23N.C8H13NO5S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(10)9-6(8(13)14)4-15-3-2-7(11)12/h11-13H,1-10H2;6H,2-4H2,1H3,(H,9,10)(H,11,12)(H,13,14)/t;6-/m.0/s1/i;1D3 |
Clé InChI |
JWBQVRCTEZUDHA-ZATAZOTDSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(=O)N[C@@H](CSCCC(=O)O)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
SMILES canonique |
CC(=O)NC(CSCCC(=O)O)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


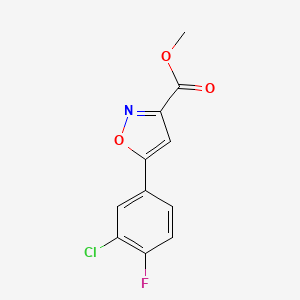
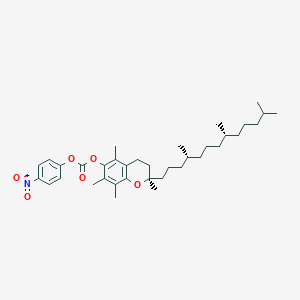

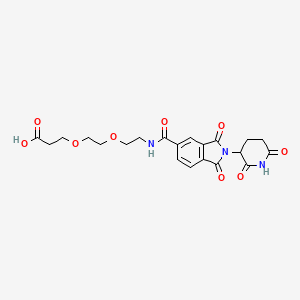
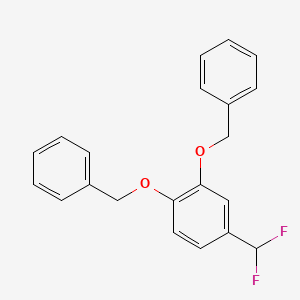
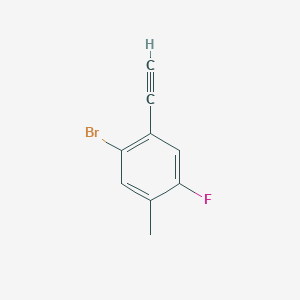
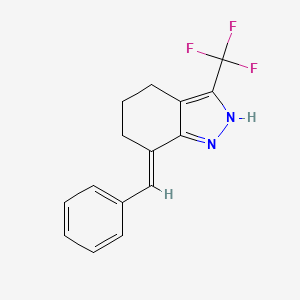
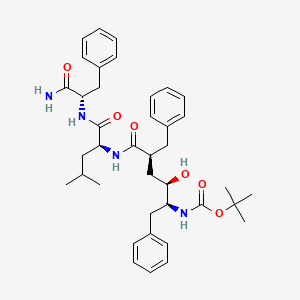
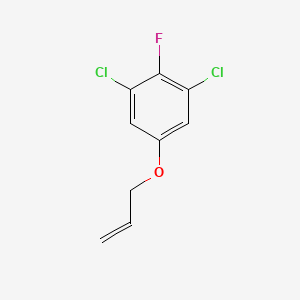
![2-[3-(4-Fluoro-phenoxy)-4-nitro-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13720819.png)
![Tert-butyl 4-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B13720831.png)

